molecular formula C10H14N2O B12307481 2-Methoxy-6-(pyrrolidin-1-yl)pyridine

2-Methoxy-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B12307481
M. Wt: 178.23 g/mol
InChI Key: FJICPTJXMYBABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C11H14N2O2. It is a derivative of pyridine, featuring a methoxy group at the 2-position and a pyrrolidinyl group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-methoxypyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 6-position of the 2-methoxypyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-formyl-6-(pyrrolidin-1-yl)pyridine.

    Reduction: Formation of 2-methoxy-6-(pyrrolidin-1-yl)piperidine.

    Substitution: Formation of 2-substituted-6-(pyrrolidin-1-yl)pyridine derivatives.

Scientific Research Applications

2-Methoxy-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may enhance binding affinity to these targets, while the methoxy group could influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(pyrrolidin-1-yl)pyrimidine
  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
  • 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Uniqueness

2-Methoxy-6-(pyrrolidin-1-yl)pyridine is unique due to the specific positioning of the methoxy and pyrrolidinyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methoxy-6-pyrrolidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-6-4-5-9(11-10)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICPTJXMYBABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.